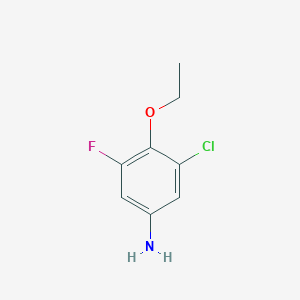![molecular formula C10H16O B2376919 Bicyclo[3.2.2]nonane-1-carbaldehyde CAS No. 121455-34-3](/img/structure/B2376919.png)
Bicyclo[3.2.2]nonane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[322]nonane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O It is a bicyclic structure characterized by a nonane ring system with an aldehyde functional group at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bicyclo[3.2.2]nonane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure conditions followed by thermal cycloreversion can yield bicyclo[3.2.2]nonane derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.2.2]nonane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the nonane ring can be substituted with different functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Bicyclo[3.2.2]nonane-1-carboxylic acid.
Reduction: Bicyclo[3.2.2]nonane-1-methanol.
Substitution: Various substituted bicyclo[3.2.2]nonane derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.2]nonane-1-carbaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity. The unique bicyclic structure also allows it to fit into specific binding sites, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size and connectivity.
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring system.
Bicyclo[3.3.0]octane: A smaller bicyclic compound with a different ring size.
Uniqueness: Bicyclo[3.2.2]nonane-1-carbaldehyde is unique due to its specific ring size and the presence of an aldehyde functional group. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds. Its structure allows for specific interactions with reagents and biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
bicyclo[3.2.2]nonane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAAJDEOYJOIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)




![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)



![methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2376857.png)

